molecular formula C17H17N3O2S B12901019 N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide CAS No. 158729-26-1

N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide

Cat. No.: B12901019
CAS No.: 158729-26-1
M. Wt: 327.4 g/mol
InChI Key: FMWKSFTVSNUYDI-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a quinoline sulfonamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)phenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a dimethylamino group and a quinoline sulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

158729-26-1

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C17H17N3O2S/c1-20(2)15-10-8-14(9-11-15)19-23(21,22)16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,1-2H3

InChI Key

FMWKSFTVSNUYDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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